An In-Depth Technical Guide to 4-Chloro-2-methyl-2-butanol (CAS: 1985-88-2)
An In-Depth Technical Guide to 4-Chloro-2-methyl-2-butanol (CAS: 1985-88-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2), a halogenated tertiary alcohol. The document details its physicochemical properties, outlines a key synthetic route with a detailed experimental protocol, and explores its chemical reactivity. While direct applications in drug development are not extensively documented, this guide discusses the potential of this compound as a versatile intermediate in organic and medicinal chemistry, drawing on the known reactivity of halohydrins. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
4-Chloro-2-methyl-2-butanol is a liquid at room temperature and is primarily utilized in organic synthesis.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1985-88-2 | [4] |
| Molecular Formula | C₅H₁₁ClO | [5] |
| Molecular Weight | 122.59 g/mol | [5] |
| Appearance | Liquid | [6] |
| Boiling Point | 178.6 °C at 760 mmHg | [7] |
| Density | 1.021 g/cm³ | [7] |
| Flash Point | 81.4 °C | [7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [7] |
| Storage Temperature | 2-8°C | [7] |
Synthesis of 4-Chloro-2-methyl-2-butanol
The primary synthetic route to 4-Chloro-2-methyl-2-butanol is through a Grignard reaction. This method involves the reaction of a Grignard reagent, methylmagnesium bromide, with ethyl 3-chloropropanoate.[7]
Experimental Protocol: Grignard Reaction
This protocol is based on established principles of Grignard synthesis with similar substrates.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Methyl bromide
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Ethyl 3-chloropropanoate
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Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction is complete, the solution of methylmagnesium bromide is ready for use.
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Reaction with Ester: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of ethyl 3-chloropropanoate in anhydrous diethyl ether or THF from the dropping funnel with constant stirring. The reaction mixture should be stirred for several hours at room temperature to ensure complete reaction.
-
Workup: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will precipitate the magnesium salts.
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Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by distillation to yield 4-Chloro-2-methyl-2-butanol.
Expected Yield: A reference suggests a yield of approximately 67.0%.[7]
Caption: Synthesis of 4-Chloro-2-methyl-2-butanol via Grignard Reaction.
Chemical Reactivity and Potential Applications in Drug Development
As a halohydrin, 4-Chloro-2-methyl-2-butanol possesses two key reactive sites: the hydroxyl group and the carbon-chlorine bond. This dual functionality makes it a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery.
Intramolecular Cyclization to Form Epoxides
In the presence of a base, halohydrins can undergo an intramolecular SN2 reaction to form epoxides.[8] This is a common and efficient method for the synthesis of substituted oxiranes, which are versatile intermediates in medicinal chemistry.
Caption: Base-catalyzed cyclization of 4-Chloro-2-methyl-2-butanol to an epoxide.
Nucleophilic Substitution Reactions
The chlorine atom in 4-Chloro-2-methyl-2-butanol can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a fundamental transformation in the construction of diverse molecular scaffolds for screening in drug discovery programs.
Relevance to Medicinal Chemistry
While direct pharmacological data for 4-Chloro-2-methyl-2-butanol is limited, the halohydrin motif is present in some biologically active molecules. For instance, certain synthetic corticosteroids incorporate a fluorohydrin group.[8] Furthermore, studies on other simple chlorohydrins, such as alpha-chlorohydrin, have shown effects on metabolic pathways like the TCA cycle, suggesting that even simple halogenated alcohols can interact with biological systems.[9]
The primary value of 4-Chloro-2-methyl-2-butanol in drug development likely lies in its role as a building block. The ability to form epoxides and undergo nucleophilic substitution allows for the synthesis of a variety of derivatives with potential therapeutic applications.
Safety and Handling
4-Chloro-2-methyl-2-butanol is classified as a combustible liquid and is harmful if swallowed. It is also reported to cause serious eye damage.[10]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry place away from incompatible materials.
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash with soap and water.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
Conclusion
4-Chloro-2-methyl-2-butanol is a valuable reagent in organic synthesis, primarily prepared through a Grignard reaction. Its chemical reactivity, characterized by the ability to form epoxides and undergo nucleophilic substitutions, makes it a useful intermediate for the synthesis of more complex molecules. While direct applications in drug development are not yet well-established, its potential as a versatile building block in medicinal chemistry is significant. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature. Further research into the biological activities of derivatives of 4-Chloro-2-methyl-2-butanol could unveil new therapeutic opportunities.
References
- 1. Halohydrin: Definition, Synthesis, Regioselectivity and Applications [allen.in]
- 2. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halohydrin - Wikipedia [en.wikipedia.org]
- 4. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. Butanol - Wikipedia [en.wikipedia.org]
